molecular formula C10H18N4O B13633651 2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylpropanamide

2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylpropanamide

Cat. No.: B13633651
M. Wt: 210.28 g/mol
InChI Key: NIRQESWWIUBJFO-UHFFFAOYSA-N
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Description

2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylpropanamide is a chemical compound with a unique structure that includes a pyrazole ring substituted with an amino group and a diethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylpropanamide typically involves the reaction of 4-amino-1H-pyrazole with N,N-diethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylpropanamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.

    Material Science: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylpropanamide involves its interaction with specific molecular targets and pathways. The amino group and pyrazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-1H-pyrazol-1-yl)ethanol
  • 2-(4-Amino-1H-pyrazol-1-yl)acetic acid

Uniqueness

2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylpropanamide is unique due to its specific structure, which includes both a pyrazole ring and a diethylpropanamide moiety. This combination of functional groups provides distinct chemical and physical properties, making it suitable for a wide range of applications in different fields.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-(4-aminopyrazol-1-yl)-N,N-diethylpropanamide

InChI

InChI=1S/C10H18N4O/c1-4-13(5-2)10(15)8(3)14-7-9(11)6-12-14/h6-8H,4-5,11H2,1-3H3

InChI Key

NIRQESWWIUBJFO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(C)N1C=C(C=N1)N

Origin of Product

United States

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